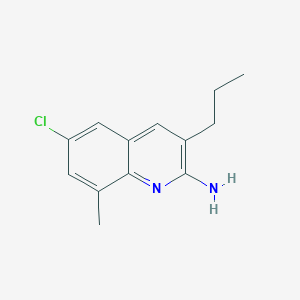

6-Chloro-8-methyl-3-propylquinolin-2-amine

Description

Significance of Quinoline (B57606) Derivatives as Privileged Scaffolds in Modern Chemical Science

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a term that reflects their ability to bind to a wide range of biological targets with high affinity. benthamdirect.com This unique bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as the core structure for numerous compounds with significant pharmacological properties. researchgate.netnih.gov The versatility of the quinoline nucleus allows for the introduction of various functional groups at different positions, which significantly influences the compound's biological activity and physical properties. benthamdirect.com

Historically, the importance of quinolines was established with the discovery of quinine, a natural alkaloid from cinchona bark, which was a primary treatment for malaria for centuries. nih.gov This discovery paved the way for the development of a vast library of synthetic quinoline-based drugs. Today, quinoline motifs are integral to a wide array of therapeutic agents, demonstrating remarkable efficacy in treating various diseases. benthamdirect.comresearchgate.net

Table 1: Examples of Commercially Successful Drugs Featuring a Quinoline Core

| Drug Name | Therapeutic Class |

|---|---|

| Chloroquine | Antimalarial |

| Ciprofloxacin | Antibacterial (Fluoroquinolone) |

| Topotecan | Anticancer |

| Bedaquiline | Anti-tubercular |

This table illustrates the broad therapeutic reach of quinoline-based compounds. researchgate.net

Beyond medicine, quinoline derivatives are also employed in various other fields of chemical science. They are used as ligands in catalysis, as sensors for detecting metal ions, and as luminescent materials in organic light-emitting diodes (OLEDs). researchgate.net The ability to fine-tune their electronic and steric properties through chemical modification makes them highly valuable in materials science and analytical chemistry. The continuous exploration of quinoline chemistry promises to unlock new applications and further solidify its status as a cornerstone of modern chemical research. benthamdirect.comresearchgate.net

Overview of 2-Aminoquinolines in Contemporary Synthetic and Applied Research

Within the broad family of quinoline derivatives, the 2-aminoquinoline (B145021) subclass has emerged as a particularly important area of focus for researchers. These compounds are characterized by an amino group at the C2 position of the quinoline ring system. This structural feature imparts unique chemical reactivity and biological activity, making them valuable intermediates in organic synthesis and potent pharmacophores in drug discovery. chemicalbook.comchemicalbook.com

The synthesis of 2-aminoquinolines has been an active area of research, with numerous methods developed to construct this scaffold. researchgate.net These synthetic strategies can be broadly categorized, including the cyclization of C2-substituted anilines, amination of 2-haloquinolines or 2-quinolones, and ring-opening cyclization reactions. researchgate.net Recent advancements have focused on developing more efficient and sustainable methods, utilizing metal-catalyzed reactions, organocatalysis, and redox-neutral processes to improve yields and substrate scope. researchgate.netchemicalbook.com

From an applied perspective, 2-aminoquinolines exhibit a diverse range of biological activities. Studies have reported their potential as antimicrobial, anticancer, and anti-inflammatory agents. chemicalbook.comnih.gov The amino group at the C2 position can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. For instance, certain 2-aminoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties, showing promising activity against various bacterial and fungal strains. chemicalbook.com In silico studies, including molecular docking and ADME predictions, are often employed to understand the structure-activity relationships and to guide the design of more potent and selective lead candidates for drug development. chemicalbook.com

Structural Context of 6-Chloro-8-methyl-3-propylquinolin-2-amine within the 2-Aminoquinoline Class for Academic Inquiry

Table 2: Structural Features of this compound

| Position | Substituent | Chemical Group |

|---|---|---|

| 2 | -NH₂ | Amino |

| 3 | -CH₂CH₂CH₃ | Propyl |

| 6 | -Cl | Chloro |

A comprehensive search of the current scientific literature indicates that while many substituted 2-aminoquinolines have been synthesized and studied, this compound is not a widely reported compound. This suggests it represents a novel chemical entity, making it a compelling subject for academic and industrial research.

The structural features of this molecule provide a basis for predicting its potential properties and research applications:

The 2-amino group is a key functional handle for further synthetic modifications and is a known pharmacophore that can participate in crucial binding interactions with biological targets.

The 6-chloro substituent is an electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring, potentially impacting its reactivity and metabolic stability. Halogen atoms are often incorporated into drug candidates to improve their pharmacokinetic profiles.

The 8-methyl group and 3-propyl group are alkyl substituents that increase the lipophilicity of the molecule. This can influence its solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins. The specific substitution pattern (chloro at C6, methyl at C8) is found in other quinoline derivatives, but its combination with a 2-amino and 3-propyl group appears unique.

Given the established biological significance of the 2-aminoquinoline scaffold, this particular combination of substituents makes this compound a prime candidate for synthesis and evaluation in various research contexts, including the development of new therapeutic agents or functional materials. Its apparent novelty underscores the vast chemical space that remains to be explored within the quinoline family and highlights the potential for discovering new compounds with unique and valuable properties.

Structure

3D Structure

Properties

CAS No. |

948293-52-5 |

|---|---|

Molecular Formula |

C13H15ClN2 |

Molecular Weight |

234.72 g/mol |

IUPAC Name |

6-chloro-8-methyl-3-propylquinolin-2-amine |

InChI |

InChI=1S/C13H15ClN2/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15/h5-7H,3-4H2,1-2H3,(H2,15,16) |

InChI Key |

MCMINGJSNVJJFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functional Group Transformations

Reactivity Profiles of the 2-Amino Moiety

The 2-amino group attached to the electron-deficient quinoline (B57606) ring exhibits distinct reactivity, making it a prime target for various functionalization reactions. Its nucleophilic character is central to several important transformations.

The nitrogen atom of the 2-amino group in 6-Chloro-8-methyl-3-propylquinolin-2-amine is nucleophilic and can participate in N-alkylation reactions. This process involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. These reactions typically proceed via nucleophilic aliphatic substitution, where the amine attacks an alkyl halide or another suitable alkylating agent. wikipedia.org

The reactivity in N-alkylation can be influenced by steric hindrance and the electronic nature of the quinoline core. Generally, primary amines are sufficiently nucleophilic to undergo direct alkylation under mild conditions. wikipedia.org However, a common challenge is overalkylation, where the initially formed secondary amine reacts further with the alkylating agent to form a tertiary amine. wikipedia.org To achieve selective mono-alkylation, careful control of reaction conditions, such as stoichiometry and temperature, is crucial. Alternative methods, such as reductive amination or using alcohols as alkylating agents via a "borrowing hydrogen" strategy, offer greener and more selective routes to N-alkylated products.

Recent studies on related heterocyclic systems, such as 2-amino-3-acylthiophenes, have shown that N-alkylation can be challenging and may require specific conditions, like the use of caesium carbonate and tetrabutylammonium (B224687) iodide in DMF, to proceed under mild conditions. nih.gov For quinoline derivatives, N-alkylation has been successfully performed on various substituted systems, highlighting the versatility of this transformation. scholaris.caresearchgate.netuw.edu

Table 1: General Conditions for N-Alkylation of Amino Heterocycles

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃, NaH, or Et₃N | DMF, Acetonitrile (B52724) | Room Temp. to Reflux | Mono- and/or Di-alkylation |

| Alcohols (e.g., R-OH) | Transition Metal Catalysts (e.g., Ru, Ir) | Toluene | High Temp. | Selective Mono-alkylation |

This table presents generalized conditions and outcomes based on literature for various amino heterocycles and is illustrative for the potential reactions of this compound.

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.com This reaction is a cornerstone of heterocyclic chemistry, providing a pathway to a vast array of derivatives with diverse applications. researchgate.netbepls.com The formation is typically reversible and catalyzed by either acid or base. researchgate.net

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond characteristic of an imine. researchgate.netlibretexts.org The stability and ease of formation of these Schiff bases make them valuable synthetic intermediates. researchgate.net

Schiff bases derived from aminoquinolines are of significant interest due to their ability to act as versatile ligands that can coordinate with various metal ions through the imine nitrogen. bepls.commdpi.com This has led to the development of numerous metal complexes with unique structural and electronic properties. youtube.com The specific substituents on the aldehyde or ketone used for the condensation can be varied extensively, allowing for the fine-tuning of the properties of the resulting Schiff base derivative. bepls.com

Table 2: Examples of Schiff Base Formation with Aminoquinolines

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type |

|---|---|---|---|

| Quinolin-7-amine | Aromatic Aldehydes | Ethanol, Reflux | Aromatic Schiff Base |

| N-amino quinoline-2-one | 4-chlorobenzaldehyde | Ethanol, 5 hours | Aromatic Schiff Base |

This table provides examples from the literature illustrating the formation of Schiff bases from various aminoquinoline precursors. researchgate.netbepls.commdpi.com

Intrinsic Reactivity of the Quinoline Nitrogen and Aromatic Core

The quinoline scaffold itself is a hub of reactivity. The pyridine (B92270) ring is generally electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene (B151609) ring is more electron-rich and is the preferred site for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is a key reaction, especially when a good leaving group, such as a halogen, is present. In this compound, the chlorine atom at the C6 position is on the benzene ring. Halogens on the homocyclic (benzene) ring of quinoline generally behave similarly to a halobenzene, meaning they are relatively unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. libretexts.org

Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the 4-chloro group readily undergoes substitution with various nucleophiles like thiourea, hydrazine, and amines. mdpi.comresearchgate.net While this is not the C6 position, it illustrates the general principle of SNAr on the quinoline core.

Electrophilic aromatic substitution (SEAr) on the quinoline nucleus preferentially occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.org For unsubstituted quinoline, electrophilic attack typically happens at the C5 and C8 positions. quimicaorganica.org

The regioselectivity for this compound is more complex due to the directing effects of the four existing substituents. The influence of these groups on the incoming electrophile must be considered collectively. libretexts.orgunizin.org

2-Amino group (-NH₂): A powerful activating group and is ortho, para-directing. It strongly activates the C3 and C4 positions (C4 is part of the pyridine ring) and, via resonance, the rest of the ring system.

8-Methyl group (-CH₃): An activating group due to hyperconjugation and induction, and is ortho, para-directing. It will direct incoming electrophiles to the C7 and C5 positions.

6-Chloro group (-Cl): A deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing due to resonance. It directs towards the C5 and C7 positions.

3-Propyl group (-CH₂CH₂CH₃): A weakly activating alkyl group that is ortho, para-directing. It directs towards the C2 and C4 positions of the pyridine ring.

Considering these effects, the C5 and C7 positions are the most likely sites for electrophilic attack. The powerful activating effect of the 8-methyl group directs to C5 and C7. The chloro group at C6 also directs to C5 and C7. The final outcome would depend on the specific electrophile and reaction conditions, with the C5 and C7 positions being the most probable targets for substitution. researchgate.net

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -NH₂ | 2 | +R >> -I | Activating | ortho, para |

| -CH₃ | 8 | +I, Hyperconjugation | Activating | ortho, para |

| -Cl | 6 | -I > +R | Deactivating | ortho, para |

+R: Resonance donating, -I: Inductive withdrawing, +I: Inductive donating. This table summarizes the expected influence of each substituent on future electrophilic substitution reactions on the quinoline core.

Direct C-H functionalization has become a powerful tool for modifying heterocyclic scaffolds, offering a more atom-economical alternative to traditional cross-coupling reactions. rsc.org In quinoline chemistry, the nitrogen atom of the ring can act as an endogenous directing group, typically guiding transition metal catalysts to functionalize the C2 or C8 positions. nih.govmdpi.com

For this compound, the C8 position is already substituted with a methyl group. Therefore, functionalization directed by the quinoline nitrogen would likely target the C2 position, though this position is occupied by the amino group. However, other strategies can be employed. The amino group itself, or a derivative, can act as a directing group. For instance, the well-known 8-aminoquinoline (B160924) moiety is a powerful bidentate directing group for a wide range of C-H functionalization reactions. researchgate.netsemanticscholar.org

Transition metal-catalyzed C-H activation allows for the introduction of various functional groups, including aryl, alkyl, and amido groups, at specific positions. rsc.orgnih.gov The choice of catalyst (e.g., Pd, Rh, Ru, Cu), ligand, and reaction conditions determines the site-selectivity. rsc.orgmdpi.com Given the substituted nature of the molecule, steric hindrance around the C7 and C5 positions could influence the feasibility of directed C-H functionalization at these sites. The development of new catalytic systems continues to expand the scope of C-H functionalization, potentially allowing for the selective modification of even sterically congested or electronically disfavored positions on the quinoline core. acs.orgrsc.org

Derivatization Strategies for Enhanced Functionality and Advanced Applications

The derivatization of the this compound core is pivotal for modulating its physicochemical properties and biological activity. Key strategies involve the creation of hybrid molecular architectures and participation in diverse coupling reactions to introduce new functional moieties.

Synthesis of Hybrid Molecular Architectures (e.g., with Triazoles)

The molecular hybridization approach, which combines the 2-aminoquinoline (B145021) scaffold with other pharmacologically relevant heterocycles like triazoles, has emerged as a powerful strategy in medicinal chemistry. juniperpublishers.com The 1,2,3-triazole ring, in particular, is an attractive linker moiety due to its stability, ability to form hydrogen bonds, and rigid structure, making it a valuable component in the design of novel bioactive compounds. nih.gov

A common and highly efficient method for synthesizing such hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. juniperpublishers.comtandfonline.com

To apply this to this compound, one of the reacting partners must first be synthesized from the parent molecule. For instance, the 2-amino group can be converted to an azide functionality via diazotization followed by substitution with an azide source. This quinoline-azide derivative can then be reacted with a variety of terminal alkynes to generate a library of quinoline-triazole hybrids. Conversely, an alkyne-containing moiety could be introduced elsewhere on the quinoline ring system, allowing the 2-amino group to remain available for other transformations.

The synthesis of these hybrid molecules allows for the combination of the structural features of the quinoline core with the diverse functionalities of other chemical entities, leading to compounds with potentially synergistic or novel properties. rasayanjournal.co.in

Table 1: Representative Conditions for Quinoline-Triazole Hybrid Synthesis via CuAAC

| Quinoline Precursor | Reagent | Catalyst System | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| 8-(prop-2-yn-1-yloxy)quinoline | Aromatic Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF:H₂O | 30–40 °C | Quinoline-thiazole-1,2,3-triazole hybrid | tandfonline.com |

| 4-Azidoquinoline derivative | Terminal Alkyne | Copper(I) salt | Various | Ambient | 4-(Quinolinyl)-1,2,3-triazole hybrid | juniperpublishers.com |

Diverse Coupling Reactions

The chloro and amino groups on the this compound scaffold serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. wikipedia.org

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction can be applied to this compound in two principal ways:

Reaction at the C6-Cl position: The chloro-substituent can be coupled with a wide range of primary or secondary amines, providing access to a variety of 6-amino-substituted quinoline derivatives. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, X-Phos), and a base. wikipedia.orgbeilstein-journals.org

Reaction at the N2-H position: The 2-amino group can be coupled with various aryl or heteroaryl halides to yield N-aryl-2-aminoquinoline derivatives.

The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions. organic-chemistry.org

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds with aryl halides. wikipedia.org Compared to palladium-catalyzed methods, Ullmann-type reactions often require higher temperatures but can be advantageous for specific substrate combinations. wikipedia.org The 6-chloro position of the target molecule is susceptible to Ullmann coupling with amines (a variant known as the Goldberg reaction), alcohols, or thiols. wikipedia.org Modern protocols may use soluble copper catalysts with ligands like diamines, which can improve reaction efficiency and lower the required temperature. wikipedia.orgnih.gov

These coupling reactions dramatically increase the structural diversity attainable from the this compound core, allowing for fine-tuning of its electronic and steric properties.

Table 2: Comparison of Coupling Reactions for Derivatization

| Reaction Type | Metal Catalyst | Typical Ligands | Key Bond Formed | Position of Reactivity | General Conditions | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., X-Phos, BINAP, DPPF) | C-N | C6-Cl or N2-H | Base (e.g., NaOt-Bu, Cs₂CO₃), Anhydrous Solvent | wikipedia.orgbeilstein-journals.org |

| Ullmann Condensation | Copper (e.g., CuI, CuO, Cu powder) | Diamines, Phenanthroline | C-N, C-O, C-S | C6-Cl | High Temperature, Polar Solvent (e.g., DMF, NMP) | wikipedia.orgnih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 6-Chloro-8-methyl-3-propylquinolin-2-amine, ¹H and ¹³C NMR would be the primary techniques used.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the protons of the methyl and propyl groups, and the amine protons. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would help to establish the connectivity of the atoms.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule and their electronic environments. Signals would be expected for the carbons of the quinoline core, the methyl group, and the propyl side chain. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

A hypothetical ¹H NMR data table is presented below to illustrate the type of information that would be obtained.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | s, d, t, q, m | e.g., 1H, 2H, 3H | Aromatic CH, NH₂, CH₂, CH₃ |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound. Fragmentation patterns observed in the mass spectrum would offer further structural clues, for instance, the loss of the propyl or chloro substituent. Other MS techniques like GC-MS or MALDI-TOF MS could also be employed depending on the compound's properties and the research objectives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic and aliphatic (methyl and propyl) groups, around 2850-3100 cm⁻¹.

C=C and C=N stretching of the quinoline ring, in the 1450-1650 cm⁻¹ region.

C-Cl stretching , which would appear in the fingerprint region, typically below 800 cm⁻¹.

A sample data table for expected IR absorptions is provided below.

| Wavenumber (cm⁻¹) | Functional Group |

| Hypothetical Data | N-H stretch (amine) |

| Hypothetical Data | C-H stretch (aromatic/aliphatic) |

| Hypothetical Data | C=C/C=N stretch (quinoline ring) |

| Hypothetical Data | C-Cl stretch |

Single Crystal X-ray Crystallography for Precise Molecular Structure Determination

Single crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the compound's structure and could reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

Electronic Absorption and Fluorescence Spectroscopies for Photophysical Property Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopies are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum would show the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. The absorption maxima (λ_max) would be characteristic of the quinoline chromophore.

Fluorescence Spectroscopy: If the compound is fluorescent, this technique would provide information about its emission properties, including the emission maximum, quantum yield, and lifetime. These properties are sensitive to the molecular structure and environment.

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, could be used to study the redox properties of this compound. This would involve measuring the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and its ability to participate in electron transfer reactions.

Computational and Theoretical Studies in 2 Aminoquinoline Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.netresearchgate.net For a novel compound like 6-Chloro-8-methyl-3-propylquinolin-2-amine, DFT could be employed to calculate various parameters that shed light on its reactivity and stability. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

A hypothetical data table for DFT-calculated parameters of this compound might look like this:

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Provides insight into polarity |

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of 2-aminoquinolines, docking studies are essential for understanding how these compounds might interact with biological targets such as enzymes or receptors. researchgate.net For this compound, researchers would dock the molecule into the active site of a relevant protein to predict its binding affinity and mode of interaction. This would involve identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com Molecular dynamics simulations could further be used to study the stability of the ligand-protein complex over time.

A hypothetical summary of docking results could be presented as follows:

| Target Protein | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Protein Kinase X | -8.5 | Lys76, Leu12, Asp184 |

| Bacterial DNA Gyrase | -9.2 | Arg78, Ser122, Ala98 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For a series of 2-aminoquinoline (B145021) derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological) and then using statistical methods to build a model that predicts the activity of new, unsynthesized compounds. mdpi.com This approach is crucial for optimizing the design of more potent and selective drug candidates.

Elucidation of Reaction Mechanisms via Computational Methodologies

Computational methods, including DFT, can be used to elucidate the mechanisms of chemical reactions. mdpi.com For the synthesis of this compound or its subsequent reactions, computational studies could map out the reaction pathways, identify transition states, and calculate activation energies. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions to improve yields and reduce byproducts.

Conformation Analysis and Stereochemical Insights

The three-dimensional structure of a molecule is critical to its biological activity. Conformation analysis involves identifying the stable low-energy conformations of a molecule. For this compound, which has a flexible propyl group, computational methods could be used to determine the preferred spatial arrangement of this group relative to the quinoline (B57606) ring system. Understanding the conformational preferences and stereochemistry is essential for designing molecules that fit optimally into a biological target's binding site. researchgate.net

Mechanistic Investigations of Chemical Transformations and Biological Interactions Excluding Clinical Outcomes

Mechanistic Pathways in 2-Aminoquinoline (B145021) Synthesis

The synthesis of the 2-aminoquinoline scaffold, a core structure in many biologically active compounds, can be achieved through various mechanistic pathways. These routes often involve the construction of the quinoline (B57606) ring system through cyclization reactions. One prominent method involves the reaction between 2-amino arylcarbaldehydes or ketones and compounds containing an active methylene (B1212753) group, such as alkyl cyanides or ketones. researchgate.net A common strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. Variations of this reaction, including transition-metal-catalyzed and metal-free approaches, have been developed to improve efficiency and substrate scope.

Another significant pathway is the dehydrogenative coupling or annulation reaction. These methods often utilize starting materials like 2-aminobenzyl alcohols and couple them with nitriles or ketones, proceeding through an oxidation-condensation-cyclization sequence. acs.orgorganic-chemistry.org For instance, a biomimetic dehydrogenative condensation can be catalyzed by metal complexes, which first oxidize the alcohol to an aldehyde in situ. acs.org This is followed by condensation with the coupling partner and subsequent intramolecular cyclization and aromatization to yield the 2-aminoquinoline product. Radical-mediated pathways have also been proposed for certain synthetic routes. organic-chemistry.org

Multicomponent reactions (MCRs) offer an efficient pathway by combining three or more reactants in a single step to form the 2-aminoquinoline core. researchgate.netbenthamdirect.com These reactions proceed through a cascade of intermediates without their isolation, providing high atom economy. The synthesis can also be initiated from precursors like 2-nitrobenzaldehydes, which are converted to nitrophenyl (Z)-acrylonitriles, followed by a reductive cyclization to form the 2-aminoquinoline ring. rsc.org

The synthesis of 2-aminoquinolines is often facilitated by catalysts that play a crucial role in activating substrates and directing the reaction pathway. Both metal-based and metal-free catalytic systems are employed.

Metal-Based Catalysis: Transition metals like nickel, copper, palladium, and silver are effective catalysts. Nickel(II) complexes, for example, can catalyze dehydrogenative coupling reactions by facilitating the initial oxidation of 2-aminobenzyl alcohols to the corresponding aldehydes. acs.org Copper catalysts are used in aerobic oxidative cyclization reactions, promoting the formation of the quinoline ring under mild conditions. nih.gov Palladium catalysts are employed in the annulation of N-acyl-o-alkynylanilines with isocyanides through a 6-endo-dig cyclization process. organic-chemistry.org Silver catalysts, such as AgBF4, have been used for the synthesis of 2-aminoquinolines from isothiocyanates under mild, oxidant-free conditions. nih.gov

Metal-Free Catalysis: Metal-free conditions often utilize strong bases or organocatalysts. Potassium tert-butoxide (KOtBu) is a widely used base that mediates the reaction between 2-amino arylcarbaldehydes and alkyl cyanides. researchgate.net It facilitates the in-situ generation of an enimine intermediate, which is crucial for the subsequent cyclization. researchgate.net Iodine has also been used to induce [4+2] cycloaddition reactions for the synthesis of quinoline derivatives. mdpi.com

Reagent specificity is critical for the success of these syntheses. The choice of the 2-aminoaryl carbonyl compound and the coupling partner (e.g., nitrile, ketone) dictates the substitution pattern of the final 2-aminoquinoline product. For instance, in nickel-catalyzed dehydrogenative coupling, 2-phenylacetonitrile (B1602554) derivatives containing both electron-withdrawing and electron-donating groups are suitable, leading to a range of polysubstituted 2-aminoquinolines. acs.org

| Catalytic System | Starting Materials Example | Key Mechanistic Role of Catalyst/Reagent | Reference |

|---|---|---|---|

| Nickel(II) Complex / KOtBu | 2-Aminobenzyl alcohol, 2-Phenylacetonitrile | Catalyzes dehydrogenation of alcohol to aldehyde; base promotes condensation. | acs.org |

| Potassium tert-butoxide (KOtBu) | 2-Amino arylcarbaldehyde, Benzyl cyanide | Base-mediated generation of enimine intermediate. | researchgate.net |

| Silver tetrafluoroborate (B81430) (AgBF4) | Quinoline N-oxides, Isothiocyanate | Lewis acid catalysis for amination reaction. | nih.gov |

| Palladium Catalyst | N-acyl-o-alkynylaniline, Isocyanide | Catalyzes annulation via 6-endo-dig cyclization. | organic-chemistry.org |

The elucidation of reaction mechanisms for 2-aminoquinoline synthesis involves the identification and, where possible, characterization of key intermediates and transition states. While transition states are inherently transient and difficult to observe directly, their structures are often proposed through computational studies and kinetic experiments. Reaction intermediates, being more stable, can sometimes be isolated or detected spectroscopically.

In the potassium tert-butoxide-mediated synthesis from 2-amino arylcarbaldehydes and alkyl cyanides, an enimine intermediate is proposed to form in situ. researchgate.net This intermediate arises from the condensation of the starting materials and is the direct precursor to the cyclization step that forms the quinoline ring.

In syntheses involving Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehydes (precursors to 2-aminoquinolines), several intermediates have been identified. The reaction proceeds through the conversion of the acetanilide (B955) into an imidoyl chloride and then an N-(α-chlorovinyl)aniline . This enamine intermediate is subsequently diformylated and cyclized. researchgate.net

For dehydrogenative coupling reactions, the mechanism typically involves the initial formation of a 2-aminobenzaldehyde intermediate from the corresponding alcohol. acs.org This aldehyde then condenses with the nitrile partner, followed by an intramolecular cyclization and a final dehydrogenation or aerobic oxidation step to yield the aromatic quinoline product. mdpi.com Similarly, in syntheses starting from 2-styrylanilines, enamine tautomerization can lead to intermediates that undergo oxidation to form aldehyde motifs, which then cyclize. nih.gov

Elucidation of Biological Activity Mechanisms (in vitro studies only)

While specific mechanistic studies on 6-Chloro-8-methyl-3-propylquinolin-2-amine are not extensively documented in publicly available literature, the biological activity of the broader classes of 2-aminoquinolines and chloroquinolines has been investigated. These studies provide a framework for understanding the potential mechanisms of action at a molecular and cellular level, exclusively through in vitro experiments.

Quinoline derivatives are known to interact with a variety of enzymes. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have shown potent inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The mechanism often involves the quinoline scaffold binding to the active site of the enzyme. The specific substitutions on the quinoline ring are critical for the affinity and specificity of this binding. For example, hybrid molecules linking tacrine (B349632) to 8-hydroxyquinoline have been designed as cholinesterase inhibitors for potential Alzheimer's therapy. mdpi.com While not directly studying this compound, these findings suggest that the 2-aminoquinoline core could serve as a scaffold for designing inhibitors of various enzymes.

The interaction of quinoline-based compounds with cellular receptors has been explored, particularly in the context of designing small molecule inhibitors for protein-protein interactions. adelaide.edu.au The 2-aminoquinoline scaffold can be functionalized to target specific binding pockets on proteins, disrupting their natural interactions. The molecular basis for these interactions relies on the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand (the quinoline derivative) and the amino acid residues of the receptor or protein target. The specific substituents, such as the chloro, methyl, and propyl groups on the this compound, would define its three-dimensional shape and electronic properties, thereby dictating its binding affinity and selectivity for a particular protein target.

The quinoline core is a well-established pharmacophore in anti-infective drugs, particularly antimalarials like chloroquine.

Antimalarial Activity: Chloroquine and other 4-aminoquinolines are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the Plasmodium parasite. There, they interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. Heme polymerization into hemozoin is inhibited, leading to a buildup of free heme that causes oxidative stress and parasite death. While this compound is a 2-aminoquinoline, related styrylquinolines have shown potent, low nanomolar activity against chloroquine-resistant Plasmodium falciparum strains. nih.gov These compounds act rapidly, killing the parasites at the trophozoite stage of their asexual blood-stage development, and may also possess transmission-blocking potential. nih.gov

Antimicrobial Activity: Quinoline derivatives, including various chloro-substituted quinolines, have demonstrated broad-spectrum antimicrobial activity. researchgate.net 8-Hydroxyquinoline and its chloro derivatives are reported to be potent against Gram-positive bacteria and fungi. researchgate.net The mechanism is often linked to their ability to chelate metal ions that are essential for microbial enzyme function, thereby disrupting critical metabolic processes. Hydrazone derivatives of 2-chloro-6-methylquinoline (B1583817) have been synthesized and evaluated for their antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating that the chloroquinoline scaffold is a viable starting point for developing new antimicrobial agents. researchgate.net

| Activity Type | General Mechanism for Quinoline Class | Potential Cellular/Molecular Target | Reference |

|---|---|---|---|

| Antimalarial | Inhibition of heme polymerization in the parasite food vacuole. | Heme detoxification pathway | nih.govnih.gov |

| Antimicrobial | Chelation of essential metal ions, disruption of metabolic enzymes. | Metalloenzymes, cell membrane integrity | mdpi.comresearchgate.net |

| Enzyme Inhibition | Binding to the active or allosteric sites of enzymes. | Cholinesterases, other enzymes | mdpi.commdpi.com |

| Receptor Interaction | Inhibition of protein-protein interactions. | Specific protein binding pockets | adelaide.edu.au |

In Vitro Anticancer Mechanisms of this compound Remain Uncharacterized in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and literature, no specific information regarding the in vitro anticancer mechanisms of the chemical compound this compound was found.

Initial investigations aimed to elucidate the cellular and molecular mechanisms through which this specific quinoline derivative may exert anticancer effects. The intended focus was on its potential to induce apoptosis, cause cell cycle arrest, and interact with key molecular targets and signaling pathways within cancer cells. However, the search for published research, including peer-reviewed articles and scientific communications, yielded no data for this particular compound.

While the broader class of quinoline derivatives has been a subject of interest in anticancer research, with various analogues demonstrating cytotoxic and antiproliferative activities, the specific substitution pattern of a chloro group at the 6-position, a methyl group at the 8-position, and a propyl group at the 3-position of the 2-aminoquinoline core in "this compound" appears to be uninvestigated or at least not reported in the accessible scientific domain.

Consequently, it is not possible to provide detailed research findings, data tables, or a discussion on the mechanistic investigations of this compound's biological interactions at the cellular and molecular level as it pertains to cancer research. The scientific community has yet to publish studies that would shed light on its potential mechanisms of action, such as its effects on cell viability, proliferation, or the specific signaling cascades it might modulate in cancer cell lines.

Therefore, the following sections on apoptosis induction, cell cycle arrest, and molecular target interactions for this compound cannot be populated with the scientifically accurate and specific data required. Further empirical research is necessary to determine if this compound possesses any anticancer properties and to delineate its mechanistic profile.

Applications in Advanced Chemical Research Excluding Clinical and Safety Data

Catalytic Applications of 2-Aminoquinoline (B145021) Derivatives

The 2-aminoquinoline scaffold is a versatile platform in catalysis, finding applications in metal-catalyzed reactions, organocatalysis, and photocatalysis. The presence of both a nitrogen atom within the quinoline (B57606) ring and an exocyclic amino group provides multiple coordination sites, influencing the catalytic activity and selectivity of these compounds.

Ligands in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

Derivatives of 2-aminoquinoline are recognized for their capacity to act as effective ligands in a variety of metal-catalyzed transformations. These compounds can coordinate with transition metals through the nitrogen atoms of the quinoline ring and the amino group, forming stable complexes that can catalyze a range of chemical reactions. For instance, quinoline derivatives have been successfully employed as ligands in copper-catalyzed reactions. nih.gov The electronic and steric properties of the 2-aminoquinoline ligand can be fine-tuned by the substituents on the quinoline ring, such as the chloro, methyl, and propyl groups in 6-Chloro-8-methyl-3-propylquinolin-2-amine, potentially influencing the efficiency and selectivity of the catalytic process.

The aminoquinoline moiety itself has been utilized as a directing group in various transition-metal-catalyzed C-H bond functionalization reactions. wordpress.com This directing ability facilitates the activation of otherwise unreactive C-H bonds, enabling the synthesis of complex organic molecules. Metals such as palladium, copper, iron, and cobalt have been employed in these transformations, highlighting the broad utility of the aminoquinoline scaffold in modern synthetic chemistry. wordpress.comacs.org

| Reaction Type | Metal Catalyst | Role of 2-Aminoquinoline Derivative | Reference |

| C-H Arylation | Ruthenium | Directing Group | wordpress.com |

| C-H Alkylation | Iron | Directing Group | wordpress.com |

| Carbonylation | Cobalt | Directing Group | acs.org |

| Cross-Coupling | Copper | Ligand | nih.gov |

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a rapidly growing field in chemical synthesis. The structural features of 2-aminoquinoline derivatives make them promising candidates for the development of novel organocatalysts. The basic nitrogen atoms in the quinoline ring and the amino group can act as hydrogen bond acceptors, while the N-H protons of the amino group can serve as hydrogen bond donors. These interactions are crucial for the activation of substrates in many organocatalytic reactions.

While specific applications of this compound in organocatalysis are not yet reported, the broader family of quinoline-based compounds has been explored in various organocatalytic transformations. For example, chiral organocatalysts incorporating the quinoline scaffold have been designed for enantioselective reactions. rsc.orgnih.gov The development of chiral derivatives of this compound could therefore open avenues for its use in asymmetric synthesis.

Role in Photocatalysis

The field of photocatalysis utilizes light to drive chemical reactions, and quinoline derivatives have emerged as compounds of interest in this area. The extended π-system of the quinoline ring allows for the absorption of light, leading to the generation of excited states that can participate in photochemical processes.

Research has shown that certain quinoline derivatives can act as photocatalysts for various organic transformations. For example, iron-based photocatalysts incorporating quinoline-type ligands have been used for the hydroxyalkylation of quinolines themselves. mdpi.com Additionally, the photocatalytic degradation of pollutants using quinoline-based compounds has been investigated. mdpi.com The specific substitution pattern of this compound may influence its photophysical properties and, consequently, its potential as a photocatalyst or a component in photocatalytic systems.

Contributions to Materials Science

The unique structural and electronic properties of 2-aminoquinoline derivatives also lend themselves to applications in materials science. These compounds can serve as building blocks for the creation of advanced materials with tailored functionalities.

Development of Advanced Materials, Polymers, and Coatings

The reactive amino group of 2-aminoquinoline derivatives provides a handle for their incorporation into polymeric structures. Through polymerization reactions, these compounds can be integrated as monomers into the main chain or as side groups, imparting specific properties to the resulting polymer. For instance, polymers containing quinoline moieties have been developed and investigated for various applications. google.com

The properties of such polymers can be modulated by the nature of the substituents on the quinoline ring. The presence of a chlorine atom, a methyl group, and a propyl group in this compound could influence the solubility, thermal stability, and mechanical properties of polymers derived from it. These polymers could find use in the development of specialized coatings, films, and other advanced materials. mdpi.com

Precursors for Fluorescent Dyes and Functional Materials

The quinoline scaffold is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent dyes and probes. chemimpex.com The emission properties of these dyes can be tuned by altering the substitution pattern on the quinoline ring. The introduction of an amino group at the 2-position can significantly affect the photophysical properties of the quinoline system.

Derivatives of 2-aminoquinoline have been utilized as precursors for the synthesis of fluorescent materials with applications in biological imaging and sensing. nih.govnih.govrsc.org The specific substituents on this compound would be expected to modulate its fluorescence characteristics, such as the excitation and emission wavelengths, quantum yield, and Stokes shift. This tunability makes it a potential candidate for the design of novel fluorescent probes for specific applications.

| Application Area | Key Feature of 2-Aminoquinoline Derivative | Potential Function of this compound | Reference |

| Fluorescent Dyes | Tunable photophysical properties | Core structure for novel fluorophores | chemimpex.comnih.gov |

| Biological Imaging | Ability to target specific cellular components | Fluorescent probe for cell imaging | nih.govrsc.org |

| Functional Polymers | Reactive amino group for polymerization | Monomer for specialty polymers and coatings | google.commdpi.com |

Role in Biological Probe Development and Biochemical Pathway Elucidation (in vitro)

The unique structural characteristics of this compound make it a valuable tool for in vitro research, particularly in the development of probes to explore and elucidate complex biochemical pathways.

The 2-aminoquinoline core of this compound is a key feature that allows for its exploration as a modulator of various enzymes and as a ligand for specific receptors in a research context. For instance, the quinoline nucleus is a known pharmacophore that can interact with the active sites of enzymes such as kinases and proteases. The 2-amino group, in particular, can act as a hydrogen bond donor, facilitating interactions with amino acid residues in the binding pockets of these proteins.

Furthermore, the substitution pattern on the quinoline ring, including the 6-chloro, 8-methyl, and 3-propyl groups, plays a crucial role in defining the compound's selectivity and affinity for its biological targets. The lipophilic nature of the propyl group at the 3-position can enhance binding to hydrophobic pockets within enzymes or receptors, while the chloro and methyl groups at the 6 and 8 positions, respectively, can influence the electronic properties and steric interactions of the molecule. These features are instrumental in the rational design of selective enzyme inhibitors or receptor antagonists for research purposes.

Derivatives of the quinoline scaffold are frequently employed as fluorescent probes to investigate cellular processes. While specific data on the fluorescent properties of this compound is not extensively detailed, the inherent aromatic nature of the quinoline ring system suggests potential for fluorescence. By modifying this scaffold, for example, through the attachment of specific functional groups or by creating hybrid molecules, it is possible to develop probes that can target and visualize specific cellular components or pathways.

These probes can be designed to interact with particular enzymes or receptors within a cell, and their subsequent localization and signaling can be monitored using techniques such as fluorescence microscopy. This allows researchers to gain insights into the function and regulation of these biological targets in their native cellular environment.

Insights in Medicinal Chemistry Research (Pre-clinical and in vitro focused, emphasizing structural and SAR principles)

The study of this compound and its analogs provides valuable insights into the principles of medicinal chemistry, particularly concerning structure-activity relationships and the design of novel molecular scaffolds.

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. SAR studies on related compounds have provided a framework for understanding how the structural features of this compound might contribute to its biological profile.

For example, the presence of a halogen, such as the chloro group at the 6-position, has been shown to be a critical determinant of activity in various classes of quinoline-based compounds. mdpi.com In some instances, a 6-chloro substitution has been associated with enhanced potency. mdpi.com The methyl group at the 8-position can also significantly influence activity, although its effect can be context-dependent. mdpi.com In some SAR studies of 8-hydroxyquinolines, 9-methyl analogues were found to be the least potent. mdpi.com

The following table summarizes SAR insights from related quinoline derivatives, which can be extrapolated to understand the potential contributions of the substituents in this compound.

| Substituent | Position | General SAR Insight | Potential Impact on this compound |

| Chloro | 6 | Often enhances biological activity in various quinoline scaffolds. mdpi.com | The 6-chloro group is likely a key contributor to the compound's overall activity profile. |

| Methyl | 8 | Can have variable effects; in some series, it decreases potency. mdpi.com | The 8-methyl group may modulate selectivity and potency, potentially through steric interactions. |

| Propyl | 3 | Lipophilic groups at this position can enhance binding to hydrophobic pockets. | The 3-propyl group likely contributes to the compound's affinity for its biological target. |

| Amino | 2 | Can act as a hydrogen bond donor, crucial for target interaction. | The 2-amino group is a critical pharmacophoric feature for binding to enzymes or receptors. |

The quinoline ring system is considered a "privileged scaffold" in drug discovery due to its ability to serve as a foundation for the development of ligands for a wide range of biological targets. The specific substitution pattern of this compound provides a unique starting point for the design of novel molecular scaffolds.

By using this compound as a template, medicinal chemists can systematically modify each of the substituent groups to explore new chemical space and develop compounds with improved potency, selectivity, and drug-like properties. For example, the 2-amino group can be further functionalized to introduce additional points of interaction with a target protein. The propyl group at the 3-position can be replaced with other alkyl or aryl groups to probe the size and nature of the corresponding binding pocket.

The following table outlines potential modifications to the this compound scaffold and the rationale behind these changes in the context of drug discovery research.

| Scaffold Position | Potential Modification | Rationale for Modification |

| 2-amino | Acylation, Alkylation, Sulfonylation | To introduce additional hydrogen bond acceptors/donors or to modulate basicity and pharmacokinetic properties. |

| 3-propyl | Variation of alkyl chain length, introduction of cyclic or aromatic groups | To optimize hydrophobic interactions and explore the topology of the binding site. |

| 6-chloro | Replacement with other halogens (F, Br, I) or electron-withdrawing/donating groups | To fine-tune the electronic properties of the quinoline ring and explore halogen bonding interactions. |

| 8-methyl | Replacement with smaller or larger alkyl groups, or with polar functional groups | To investigate the steric tolerance of the binding pocket and introduce new interactions. |

Through such systematic modifications, the this compound scaffold can be evolved to generate new classes of bioactive molecules with potential applications in various areas of chemical and biological research.

Future Research Directions and Overarching Challenges

Advancements in Sustainable and Efficient Synthetic Strategies for 2-Aminoquinolines

A primary challenge in the synthesis of complex molecules like 6-Chloro-8-methyl-3-propylquinolin-2-amine is the development of environmentally benign and economically viable synthetic routes. Future research will heavily focus on green chemistry principles to minimize waste and energy consumption.

Key areas of advancement include:

Catalyst Development : The use of earth-abundant, non-toxic metal catalysts, such as those based on manganese acs.org or nickel researchgate.net, is a promising alternative to precious metal catalysts. These methods often proceed via dehydrogenative coupling, which offers high atom economy.

One-Pot Reactions : Multi-component, one-pot syntheses are being developed to construct the 2-aminoquinoline (B145021) core in a single step from simple precursors, such as the reaction of 2-nitrobenzaldehydes with acetonitrile (B52724) derivatives. rsc.org This approach simplifies procedures and reduces purification steps.

Transition-Metal-Free Synthesis : Strategies that avoid transition metals altogether, for example, using potassium tert-butoxide (KOtBu) to mediate reactions between 2-amino arylcarbaldehydes and cyanides, are gaining traction. researchgate.net

Alternative Energy Sources : The use of microwave irradiation has been shown to shorten reaction times, increase yields, and lead to purer products in the synthesis of quinoline (B57606) derivatives. researchgate.net

| Synthetic Strategy | Key Features | Advantages | References |

|---|---|---|---|

| Manganese-Catalyzed Dehydrogenative Annulation | Uses earth-abundant Mn(I) pincer complex. | Sustainable, high atom economy, use of non-toxic metal. | acs.org |

| Nickel-Catalyzed Dehydrogenative Condensation | Employs singlet diradical Ni(II) catalysts. | Atom-economic, uses inexpensive and readily available starting materials. | researchgate.net |

| KOtBu-Mediated Transition-Metal-Free Synthesis | Reaction of 2-amino arylcarbaldehydes and benzyl/alkyl cyanides. | Avoids transition metals, proceeds at room temperature, short reaction times. | researchgate.net |

| One-Pot Reductive Cyclization | α-Diaminoboryl carbanions from acetonitrile react with 2-nitrobenzaldehydes. | Operationally simple (single flask), stereoselective. | rsc.org |

Exploration of Novel Reactivity and Functionalization Pathways for Structural Diversification

To explore the full potential of the 2-aminoquinoline scaffold, researchers must develop novel methods for its functionalization. The properties of a molecule like this compound are determined by the specific arrangement of its substituents (chloro, methyl, propyl, and amino groups). Creating a library of analogs with diverse functional groups is crucial for structure-activity relationship (SAR) studies.

Future research will focus on:

C-H Activation : Direct C-H functionalization is a powerful tool for modifying the quinoline core without the need for pre-functionalized substrates. mdpi.com This allows for the introduction of new substituents at various positions, offering a more efficient way to create structural diversity. frontiersin.org

Novel Coupling Reactions : Developing new metal-catalyzed cross-coupling reactions will enable the attachment of complex fragments to the quinoline ring system. This includes forming C-C, C-N, and C-O bonds, which are fundamental for building molecular complexity. mdpi.com

Amination of Quinoline N-oxides : The use of quinoline N-oxides as precursors allows for regioselective amination at the C2 position. mdpi.comresearchgate.net Exploring different amination reagents and catalysts can provide access to a wide array of 2-aminoquinoline derivatives.

Multi-component Reactions (MCRs) : Designing new MCRs that incorporate the 2-aminoquinoline core will facilitate the rapid synthesis of highly functionalized and complex molecules in a single step. researchgate.net

Integration of Advanced Characterization Techniques for Complex Quinoline Structures

The unambiguous characterization of complex, polysubstituted quinolines is essential. While standard techniques like NMR and mass spectrometry are routine, future challenges lie in characterizing intricate three-dimensional structures and transient intermediates.

The integration of the following advanced techniques will be crucial:

X-ray Crystallography : Single-crystal X-ray diffraction remains the gold standard for determining the precise spatial arrangement of atoms in a molecule. nih.govmdpi.com Obtaining high-quality crystals of complex quinoline derivatives will be a key step in many research projects.

Advanced NMR Spectroscopy : Two-dimensional NMR techniques (COSY, HSQC, HMBC) are vital for assigning the complex proton and carbon signals in substituted quinolines. Future work may involve the use of more specialized NMR experiments to study dynamic processes or weak intermolecular interactions.

Chiroptical Spectroscopy : For chiral quinoline derivatives, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for determining their absolute configuration and studying their conformational properties.

Deeper Integration of Computational Chemistry in Rational Design and Mechanism Studies

Computational chemistry is an indispensable tool for accelerating the discovery and development of new functional molecules. By predicting properties and modeling reaction mechanisms, computational approaches can guide synthetic efforts and reduce the need for trial-and-error experimentation.

Future directions include:

Molecular Docking and Dynamics : These methods are used to predict how quinoline derivatives bind to biological targets like enzymes or receptors. nih.govnih.govresearchgate.net Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the structural features of a series of compounds with their biological activity, helping to identify the key molecular properties that drive potency and selectivity. nih.gov

Density Functional Theory (DFT) : DFT calculations can be used to study the electronic structure of quinoline derivatives, predict their spectroscopic properties, and elucidate complex reaction mechanisms at the atomic level.

Virtual Screening : Large chemical libraries can be computationally screened to identify promising candidates for synthesis and biological testing, saving significant time and resources. youtube.com

| Computational Method | Application in Quinoline Research | Key Insights Provided | References |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of quinoline derivatives to biological targets. | Binding affinity, key interactions (e.g., hydrogen bonds, hydrophobic interactions). | nih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Assessing the stability of protein-ligand complexes. | Conformational changes, stability over time, solvent effects. | nih.govnih.gov |

| QSAR | Correlating chemical structure with biological activity. | Identification of essential structural features for activity. | nih.gov |

| ADME Prediction | In silico prediction of pharmacokinetic properties. | Absorption, Distribution, Metabolism, and Excretion profiles. | nih.gov |

Expanding the Scope of Applications in Catalysis and Advanced Materials Science

While the biological activity of quinolines is well-documented, their potential in other fields is an emerging area of research. The unique electronic and coordination properties of the quinoline scaffold make it attractive for applications in catalysis and materials science.

Future opportunities include:

Ligand Development : Quinoline derivatives can serve as ligands in organometallic catalysis. mdpi.com The substituents on the quinoline ring can be tuned to modulate the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Organic Electronics : The fused aromatic system of quinoline suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Research will focus on synthesizing quinoline derivatives with specific photophysical and electronic properties.

Functional Polymers : Incorporating the 2-aminoquinoline moiety into polymer backbones or as pendant groups could lead to new materials with interesting properties, such as metal-chelating abilities, pH-responsiveness, or catalytic activity.

Emerging Avenues in Biological Research Through Mechanistic Understanding (in vitro)

The diverse biological activities of 2-aminoquinolines, including antimicrobial, antimalarial, and anticancer effects, continue to be a major driver of research. biointerfaceresearch.comnih.govarabjchem.org The future of this field lies in moving beyond broad screening to a deeper, mechanistic understanding of how these compounds function at a molecular level.

Key research avenues include:

Target Identification and Validation : Identifying the specific cellular targets (e.g., enzymes, receptors) with which compounds like this compound interact is a critical step. This allows for target-based drug design and a more rational approach to lead optimization.

Mechanism of Action Studies : In vitro assays are essential for elucidating the precise mechanism of action. For example, studies might investigate whether an anticancer quinoline derivative induces apoptosis, inhibits cell cycle progression, or interferes with specific signaling pathways. arabjchem.orgacs.org

Overcoming Drug Resistance : Understanding how resistance to quinoline-based drugs develops is crucial, particularly for antimalarial and antimicrobial agents. nih.gov Future research will focus on designing new derivatives that can circumvent known resistance mechanisms.

Probing Biological Pathways : Structurally unique 2-aminoquinolines can be used as chemical probes to study complex biological processes, helping to unravel the functions of proteins and pathways in health and disease.

By addressing these challenges and exploring these future directions, the scientific community can unlock the full potential of the 2-aminoquinoline scaffold, leading to the development of new therapeutics, catalysts, and advanced materials.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-8-methyl-3-propylquinolin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves the reduction of imine intermediates derived from 2-chloro-8-methyl-3-formylquinoline precursors. For example, NaBHCN at pH ≈6 is effective for imine reduction to amines, as demonstrated in analogous quinoline syntheses . Microwave-assisted methods (e.g., Vilsmeier-Haack reagents like MSCL-DMF/DMAC) can enhance regioselectivity and reduce reaction times for chloro-quinoline intermediates . Optimization should focus on solvent choice (e.g., methanol for imine formation), stoichiometric ratios, and temperature control (ambient to reflux conditions) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds for initial validation . Confirm structural integrity via H/C NMR to identify characteristic peaks (e.g., aromatic protons at δ 6.67–7.76 ppm and methyl/propyl groups at δ 1.55–2.14 ppm) . X-ray crystallography is recommended for resolving conformational ambiguities, as demonstrated for related quinolin-2-amine derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H300 (fatal if swallowed) and H400/H401 (toxic to aquatic life) . Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Store under inert atmospheres (P402/P403) and avoid contact with oxidizing agents (P210/P211) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against specific molecular targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes like PI3Kδ or dopamine receptors, leveraging structural analogs (e.g., AMG319 and related PI3Kδ inhibitors) . Density functional theory (DFT) can optimize the compound’s geometry for binding affinity studies. Validate predictions with in vitro assays, such as caspase-3 activation screens used for quinazoline apoptosis inducers .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer : Discrepancies in dihedral angles or planarity (e.g., deviations in quinoline ring systems) can arise from crystal packing effects vs. gas-phase calculations. Use multi-method validation: compare X-ray crystallography (e.g., rms deviations ≤0.04 Å ) with solid-state NMR and DFT-optimized geometries. For dynamic behaviors (e.g., rotational barriers in propyl groups), employ variable-temperature NMR .

Q. How does the substitution pattern (chloro, methyl, propyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 6-chloro group acts as a directing moiety for Suzuki-Miyaura coupling, while the 8-methyl group sterically hinders electrophilic substitution at C7. Propyl chains at C3 may enhance solubility in non-polar solvents, facilitating Pd-catalyzed reactions. Compare with analogs like 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine to isolate substituent effects .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

- Methodological Answer : Conduct photolysis studies under UV-Vis light to simulate sunlight-driven degradation. Monitor byproducts via LC-MS, focusing on dechlorination (e.g., formation of hydroxylated intermediates) and alkyl chain oxidation. Use OECD 301B guidelines for aerobic biodegradability testing .

Key Research Gaps and Recommendations

- Gap : Limited data on the compound’s pharmacokinetics (e.g., metabolic stability in cytochrome P450 assays).

- Recommendation : Use in vitro microsomal stability assays with LC-MS/MS quantification .

- Gap : Unclear structure-activity relationship (SAR) for antimicrobial activity.

- Recommendation : Synthesize analogs with varying alkyl chains and test against Gram-positive/negative strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.